1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea
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Overview
Description
1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea is a complex organic compound that features a tetrazole ring, a phenyl group, and a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea typically involves multiple steps. One common method starts with the preparation of 1-phenyl-1H-tetrazole-5-thiol, which is then reacted with an appropriate alkylating agent to introduce the sulfanyl group. The resulting intermediate is further reacted with phenyl isocyanate to form the final urea derivative. The reaction conditions often involve the use of organic solvents such as acetonitrile or dimethylformamide, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity, particularly its potential as an antimicrobial or anticancer agent, is of significant interest.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent due to its stability and bioactivity.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of 1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea involves its interaction with specific molecular targets. The tetrazole ring can interact with biological receptors, potentially inhibiting or activating certain pathways. The sulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and phenyl group but lacks the urea moiety.
1-phenyl-3-(2-mercaptoethyl)urea: Similar structure but with a mercapto group instead of the tetrazole ring.
1-phenyl-3-(2-phenylethyl)urea: Lacks the sulfanyl and tetrazole functionalities
Uniqueness
1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea is unique due to the combination of the tetrazole ring, sulfanyl group, and urea moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C16H16N6OS |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-phenyl-3-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]urea |
InChI |
InChI=1S/C16H16N6OS/c23-15(18-13-7-3-1-4-8-13)17-11-12-24-16-19-20-21-22(16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,18,23) |
InChI Key |
BKZSCSJRUOOANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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